molecular formula C27H24N6O5S2 B13378747 5-Hydroxy-6-[(5-hydroxy-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-(5-phenylfuran-2-yl)methyl]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

5-Hydroxy-6-[(5-hydroxy-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-(5-phenylfuran-2-yl)methyl]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B13378747
M. Wt: 576.7 g/mol
InChI Key: BWYZPESZNQUQRR-UHFFFAOYSA-N
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Description

The compound “7-hydroxy-6-[(7-hydroxy-5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)(5-phenyl-2-furyl)methyl]-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is a complex organic molecule featuring multiple functional groups, including hydroxyl, oxo, propyl, phenyl, and furyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-hydroxy-6-[(7-hydroxy-5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)(5-phenyl-2-furyl)methyl]-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” typically involves multi-step organic reactions. The key steps may include:

  • Formation of the thiadiazolo[3,2-a]pyrimidine core through cyclization reactions.
  • Introduction of the hydroxyl and oxo groups via oxidation reactions.
  • Attachment of the propyl, phenyl, and furyl groups through substitution reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to oxo groups.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features may enable binding to specific biological targets.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “7-hydroxy-6-[(7-hydroxy-5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)(5-phenyl-2-furyl)methyl]-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-6-[(7-hydroxy-5-oxo-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)(5-phenyl-2-furyl)methyl]-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
  • 7-hydroxy-6-[(7-hydroxy-5-oxo-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)(5-phenyl-2-furyl)methyl]-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Uniqueness

The uniqueness of “7-hydroxy-6-[(7-hydroxy-5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)(5-phenyl-2-furyl)methyl]-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C27H24N6O5S2

Molecular Weight

576.7 g/mol

IUPAC Name

7-hydroxy-6-[(7-hydroxy-5-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-(5-phenylfuran-2-yl)methyl]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C27H24N6O5S2/c1-3-8-17-30-32-24(36)20(22(34)28-26(32)39-17)19(16-13-12-15(38-16)14-10-6-5-7-11-14)21-23(35)29-27-33(25(21)37)31-18(40-27)9-4-2/h5-7,10-13,19,34-35H,3-4,8-9H2,1-2H3

InChI Key

BWYZPESZNQUQRR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C(=O)C(=C(N=C2S1)O)C(C3=CC=C(O3)C4=CC=CC=C4)C5=C(N=C6N(C5=O)N=C(S6)CCC)O

Origin of Product

United States

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